Isopentyl 2-butenoate
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Overview
Description
Preparation Methods
Isoamyl crotonate can be synthesized through the esterification of isoamyl alcohol (3-methyl-1-butanol) with crotonic acid (trans-2-butenoic acid). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion and achieve a high yield of the ester.
Industrial production methods for isoamyl crotonate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to drive the equilibrium towards the formation of the ester. This method ensures a consistent and high-quality product suitable for large-scale applications .
Chemical Reactions Analysis
Isoamyl crotonate undergoes various chemical reactions, including:
Hydrogenation: Isoamyl crotonate can be hydrogenated to form isoamyl butyrate, a saturated ester, using hydrogen gas and a metal catalyst such as palladium on carbon.
Oxidation: The ester can be oxidized to form isoamyl crotonic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and strong acids or bases for hydrolysis. The major products formed from these reactions are isoamyl butyrate, isoamyl crotonic acid, and the original reactants, isoamyl alcohol and crotonic acid .
Scientific Research Applications
Isoamyl crotonate has several scientific research applications, including:
Fragrance Industry: Isoamyl crotonate is used as a fragrance ingredient in perfumes and other scented products due to its pleasant fruity odor.
Biocatalysis: Research has explored the enzymatic synthesis of isoamyl esters, including isoamyl crotonate, using immobilized lipases.
Chemical Synthesis: Isoamyl crotonate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isoamyl crotonate in its applications primarily involves its interaction with olfactory receptors in the fragrance industry. When used as a fragrance, isoamyl crotonate binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a fruity odor .
In biocatalysis, the esterification reaction involving isoamyl crotonate is catalyzed by lipases, which facilitate the formation of the ester bond between isoamyl alcohol and crotonic acid. The enzyme’s active site provides a specific environment that lowers the activation energy of the reaction, leading to the efficient production of isoamyl crotonate .
Comparison with Similar Compounds
Isoamyl crotonate can be compared with other esters derived from isoamyl alcohol, such as:
Isoamyl acetate: Known for its banana-like odor, isoamyl acetate is widely used in the flavor and fragrance industry.
Isoamyl butyrate: This ester has a fruity odor reminiscent of pear and is also used in the fragrance industry.
Isoamyl propionate: With a sweet, fruity odor, isoamyl propionate is another ester used in perfumes and flavorings.
Isoamyl crotonate is unique due to its specific combination of isoamyl alcohol and crotonic acid, which imparts a distinct fruity odor different from other isoamyl esters. Its applications in biocatalysis and chemical synthesis further highlight its versatility and importance in various industries .
Properties
CAS No. |
73545-17-2 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI Key |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)C |
Origin of Product |
United States |
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